molecular formula C15H24ClN3O3S B4447233 3-chloro-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide

3-chloro-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide

Cat. No.: B4447233
M. Wt: 361.9 g/mol
InChI Key: PWAXBLPOQRDOKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed as a potential treatment for various types of cancer. TAK-659 belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which target BTK, a key enzyme involved in the growth and survival of cancer cells.

Mechanism of Action

3-chloro-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide is a selective and irreversible inhibitor of BTK, a key enzyme involved in the survival and proliferation of cancer cells. BTK plays a critical role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and growth of B-cell malignancies. By inhibiting BTK, this compound blocks the BCR signaling pathway and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a broad range of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and suppress the production of cytokines and chemokines that promote tumor growth. This compound has also been shown to enhance the activity of other anti-cancer drugs, such as rituximab and venetoclax.

Advantages and Limitations for Lab Experiments

3-chloro-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying the BCR signaling pathway and its role in cancer. This compound has also been shown to be well-tolerated in preclinical studies, which makes it a promising candidate for further development as a cancer therapy. However, there are some limitations to using this compound in lab experiments. This compound is a small molecule inhibitor, which means that it may have limited efficacy in certain types of cancer. Additionally, this compound may have off-target effects that could interfere with the interpretation of experimental results.

Future Directions

There are several future directions for the development of 3-chloro-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide as a cancer therapy. One potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has shown promising results in clinical trials for these indications, and further studies are needed to determine its long-term efficacy and safety. Another potential application is in combination therapy with other anti-cancer drugs, such as immune checkpoint inhibitors and CAR-T cell therapy. This compound has been shown to enhance the activity of these therapies in preclinical studies, and further studies are needed to determine the optimal combination strategies. Additionally, this compound may have potential applications in other diseases, such as autoimmune disorders and inflammatory diseases, where BTK plays a critical role in disease pathogenesis.

Scientific Research Applications

3-chloro-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has demonstrated potent anti-tumor activity and has shown to be well-tolerated. This compound has also been evaluated in clinical trials for the treatment of various types of cancer, including B-cell malignancies, solid tumors, and autoimmune diseases.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClN3O3S/c1-18-8-10-19(11-9-18)7-3-6-17-23(20,21)13-4-5-15(22-2)14(16)12-13/h4-5,12,17H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAXBLPOQRDOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-chloro-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-chloro-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-chloro-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
3-chloro-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide
Reactant of Route 6
3-chloro-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.